Methyl 3-hydroxycyclopentanecarboxylate

Catalog No.
S3413575
CAS No.
32811-76-0
M.F
C7H12O3
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-hydroxycyclopentanecarboxylate

CAS Number

32811-76-0

Product Name

Methyl 3-hydroxycyclopentanecarboxylate

IUPAC Name

methyl 3-hydroxycyclopentane-1-carboxylate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3

InChI Key

ASZRODBLMORHAR-UHFFFAOYSA-N

SMILES

COC(=O)C1CCC(C1)O

Canonical SMILES

COC(=O)C1CCC(C1)O

Methyl 3-hydroxycyclopentanecarboxylate is an organic compound with the molecular formula C7H12O3C_7H_{12}O_3. It is characterized by a cyclopentane ring substituted with a hydroxyl group and a carboxylate ester functional group. This compound is notable for its unique structural features, including the presence of both hydroxyl and carboxylate functionalities, which contribute to its reactivity and potential applications in various fields.

Currently, there is no documented information on the specific mechanism of action of M3HPC in any biological system.

Limitations and Future Research

Information on M3HPC is scarce in scientific literature. Future research could explore:

  • Development of synthetic routes for M3HPC.
  • Investigation of its chemical reactivity in various reaction conditions.
  • Exploration of its potential applications in organic synthesis as a building block for more complex molecules.
  • Evaluation of its biological properties, if any.
  • Organic synthesis: Methyl 3-hydroxycyclopentanecarboxylate could be a valuable intermediate in the synthesis of more complex molecules. The presence of a hydroxyl group and an ester group makes it a versatile building block for various organic reactions [].
  • Medicinal chemistry: The cyclopentane ring structure is present in many biologically active molecules. Methyl 3-hydroxycyclopentanecarboxylate could be investigated for its potential medicinal properties or as a starting material for synthesizing new drugs [].
  • Material science: Molecules with hydroxyl and ester functionalities can be used in the development of new materials with specific properties. Methyl 3-hydroxycyclopentanecarboxylate could potentially be explored in this context [].

Important to note:

  • The information above is based on the chemical structure and is speculative. There is no scientific consensus on the established research applications of Methyl 3-hydroxycyclopentanecarboxylate.
  • Further research is needed to determine the specific properties and potential uses of this compound.
, including:

  • Esterification: The hydroxyl group can react with acids to form esters.
  • Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group, leading to further functionalization.

These reactions make methyl 3-hydroxycyclopentanecarboxylate versatile in synthetic organic chemistry .

Several methods have been reported for synthesizing methyl 3-hydroxycyclopentanecarboxylate:

  • Direct Esterification: Reacting cyclopentane-1-carboxylic acid with methanol in the presence of an acid catalyst can yield the ester directly.
  • Hydrolysis of Esters: Starting from methyl 3-cyclopentene-1-carboxylate, hydrolysis followed by subsequent reactions can also produce the desired compound.
  • Reduction of Ketones: The reduction of corresponding ketones using sodium borohydride or lithium aluminum hydride can lead to the formation of the alcohol, which can then be esterified .

Methyl 3-hydroxycyclopentanecarboxylate has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a precursor for drug development.
  • Flavor and Fragrance Industry: Its unique structure may impart desirable sensory properties, making it suitable for use in fragrances and flavorings.
  • Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules .

Interaction studies involving methyl 3-hydroxycyclopentanecarboxylate primarily focus on its reactivity with other chemical species. These studies might include:

  • Binding Affinity Studies: Investigating how this compound interacts with biological targets such as enzymes or receptors.
  • Synergistic Effects: Examining how it works in conjunction with other compounds to enhance biological activity or efficacy.

Such studies are crucial for understanding its potential therapeutic roles and optimizing its applications in various fields .

Methyl 3-hydroxycyclopentanecarboxylate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
Methyl 2-hydroxycyclopentanecarboxylateC7H12O3C_7H_{12}O_3Similar structure but different hydroxyl position; potential for different biological activity.
Ethyl 2-hydroxy-1-(4-methylphenyl)cyclopentane-1-carboxylateC13H18O3C_{13}H_{18}O_3Contains ethyl instead of methyl; larger aromatic substituent may affect properties.
Methyl cyclopentane-1-carboxylic acidC6H10O2C_6H_{10}O_2Lacks hydroxyl group; simpler structure may lead to different reactivity patterns.

Methyl 3-hydroxycyclopentanecarboxylate's unique combination of functional groups distinguishes it from these compounds, potentially imparting unique properties that warrant further investigation .

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

144.078644241 g/mol

Monoisotopic Mass

144.078644241 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-08-19

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